molecular formula C14H24N2OS B312451 N-(1,3-thiazol-2-yl)undecanamide

N-(1,3-thiazol-2-yl)undecanamide

Cat. No.: B312451
M. Wt: 268.42 g/mol
InChI Key: DRVBSQVYJWJBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)undecanamide is a thiazole-derived amide compound featuring an 11-carbon alkyl chain (undecanamide) bonded to the 2-position of the thiazole heterocycle. This structure combines the electron-rich thiazole ring, known for its role in coordination chemistry and biological activity, with a hydrophobic alkyl chain that enhances solubility in nonpolar environments. The compound has been primarily studied in materials science, particularly as a bidentate ligand in organoboron polymers. Its synthesis typically involves Sonogashira-Hagihara cross-coupling reactions to integrate the thiazole-amide moiety into polymeric systems, as demonstrated by Yoshiki Chujo’s group . The long alkyl chain (C11) contributes to structural flexibility and influences photophysical properties, such as fluorescence quantum yield (ΦF), which reached 0.65 in optimized organoboron polymers .

Properties

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)undecanamide

InChI

InChI=1S/C14H24N2OS/c1-2-3-4-5-6-7-8-9-10-13(17)16-14-15-11-12-18-14/h11-12H,2-10H2,1H3,(H,15,16,17)

InChI Key

DRVBSQVYJWJBKY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=NC=CS1

Canonical SMILES

CCCCCCCCCCC(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-yl amides exhibit diverse applications depending on their substituents. Below is a systematic comparison of N-(1,3-thiazol-2-yl)undecanamide with structurally related compounds:

Alkyl Chain Variations

Compound Alkyl Chain Length Key Properties/Applications Reference
This compound C11 High ΦF (0.65) in organoboron polymers; used in luminescent materials
N-(1,3-thiazol-2-yl)tetradecanamide C14 Longer chain increases hydrophobicity; potential for lipid bilayer interactions. Limited biological data available
N-(quinolin-8-yl)acetamide C2 (acetamide) Lower ΦF (0.53) in rigid organoboron polymers; electron-withdrawing groups enhance stability

Key Insight : Increasing alkyl chain length (e.g., C11 → C14) improves solubility in organic solvents but may reduce fluorescence efficiency due to steric hindrance. Shorter chains (e.g., acetamide) favor rigidity and higher quantum yields in constrained systems .

Aromatic and Halogen-Substituted Derivatives

Compound Substituents Key Properties/Applications Reference
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Cl on benzamide Antibacterial/antiviral activity; structural similarity to penicillin derivatives
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Cl on phenylacetamide Stabilized by N–H⋯N hydrogen bonds; potential as a ligand in coordination chemistry
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide Benzyl + furan substituents Anticancer activity against Mycobacterium tuberculosis; IC50 values in µM range

Key Insight : Aromatic/halogen substituents enhance biological activity (e.g., antimicrobial, anticancer) by improving target binding affinity. Chlorine atoms increase electronegativity and intermolecular interactions (e.g., hydrogen bonding), critical for crystal packing stability .

Functional Group Modifications

Compound Functional Group Key Properties/Applications Reference
N-(5-Iodoquinolin-8-yl)undecanamide Quinoline + iodine Enhanced ΦF (0.65) in organoboron polymers; iodine aids in heavy-atom effects for phosphorescence
(S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide Chiral center + hexanamide Lower ΦF compared to undecanamide derivative; stereochemistry affects optical properties
5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7) Pyrimidine + sulfonyl Unknown biological target; metabolomic profiling suggests non-metabolic mode of action

Key Insight: Bulky substituents (e.g., quinoline) or chiral centers can drastically alter photophysical and biological behavior. For example, iodine in quinoline derivatives enhances spin-orbit coupling, boosting fluorescence efficiency .

Data Tables

Table 1. Photophysical Properties of Selected Thiazol-2-yl Amides

Compound Quantum Yield (ΦF) Application
N-(5-Iodoquinolin-8-yl)undecanamide 0.65 Luminescent polymers
N-(quinolin-8-yl)acetamide 0.53 Rigid organoboron systems
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A Coordination chemistry

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